4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide
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Overview
Description
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is a unique organophosphorus compound characterized by its phosphorinanone core structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
The synthesis of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide exerts its effects involves its ability to form stable complexes with metals and other substrates. The molecular targets and pathways involved include coordination with metal ions, which can alter the reactivity and properties of the resulting complexes .
Comparison with Similar Compounds
Similar compounds include:
2,2,6,6-tetramethyl-1-phenyl-4-phosphorinanone: This compound shares a similar core structure but lacks the sulfide group.
1,2,6-triphenyl-4-phosphorinanone: This compound has additional phenyl groups, altering its reactivity and applications.
1-cyclohexyl-2,6-diphenyl-4-phosphorinanone: This compound features a cyclohexyl group, providing different steric and electronic properties.
The uniqueness of 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide lies in its specific combination of substituents, which confer distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
1216-38-2 |
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Molecular Formula |
C15H21OPS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
OUYIKBVKMVVAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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